molecular formula C8H6F2N2 B8494378 4-Cyano-2,5-difluorobenzylamine

4-Cyano-2,5-difluorobenzylamine

Cat. No.: B8494378
M. Wt: 168.14 g/mol
InChI Key: NECALKJWFVLEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2,5-difluorobenzylamine is an organic compound with the molecular formula C8H6F2N2. It is a derivative of benzonitrile, characterized by the presence of amino and difluoromethyl groups on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2,5-difluorobenzylamine typically involves multiple steps. One common method starts with the nitration of 2,5-difluorotoluene to form 2,5-difluoronitrotoluene. This intermediate is then reduced to 2,5-difluoroaniline, which undergoes a Sandmeyer reaction to introduce the cyano group, resulting in this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of nitrile oxidoreductase enzymes can facilitate the conversion of 2,5-difluorobenzonitrile to this compound under mild conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2,5-difluorobenzylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Scientific Research Applications

4-Cyano-2,5-difluorobenzylamine is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-2,5-difluorobenzylamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the amino and difluoromethyl groups allows it to form strong interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorobenzonitrile
  • 4-Amino-2,5-difluorobenzonitrile
  • 2,5-Difluoroaniline

Uniqueness

4-Cyano-2,5-difluorobenzylamine is unique due to the presence of both amino and difluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

4-(aminomethyl)-2,5-difluorobenzonitrile

InChI

InChI=1S/C8H6F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H,3,11H2

InChI Key

NECALKJWFVLEAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C#N)F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

This reaction was carried out according to the procedure described in J. Chem. Res. (M) (1992) 3128. To a suspension of 300 mg of 10% Pd/C (50% moisture) in 20 mL of water was added a solution of sodium borohydride (0.779 g, 0.0206 mol) in 20 mL of water. Some gas evolution resulted. 4-Azidomethyl-2,5-difluorobenzonitrile (1.00 g, 5.15 mmol; from step (v) above) was dissolved in 60 mL of THF and added to the aqueous mixture on an ice bath. The mixture was stirred for 1.5 h whereafter 10 mL of 2M HCl was added and the mixture was filtered through Celite. The Celite was rinsed with more water and the combined aqueous phase was washed with EtOAc and subsequently made alkaline with 2M NaOH. Extraction three times with methylene chloride followed and the combined organic phase was washed with water, dried (Na2SO4) and evaporated.
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.779 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
4-Azidomethyl-2,5-difluorobenzonitrile
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
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20 mL
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solvent
Reaction Step Five
Name
Quantity
300 mg
Type
catalyst
Reaction Step Five

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